

Tautomerism in 5-Bromo-1H-benzotriazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1H-benzotriazole

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Executive Summary

Benzotriazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibrium of **5-Bromo-1H-benzotriazole**, a halogenated derivative with significant potential in various applications. This document outlines the structural aspects of the primary tautomers, presents quantitative data from analogous systems, and details the experimental and computational protocols necessary for a thorough investigation of this equilibrium. The guide is intended to be a valuable resource for researchers engaged in the study and application of substituted benzotriazoles.

The Tautomeric Landscape of 5-Bromo-1H-benzotriazole

Tautomerism in **5-Bromo-1H-benzotriazole** primarily involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between two principal tautomeric forms: the 1H- and 2H- tautomers. Due to the substitution at the 5-position, the 1H- and 3H- tautomers are distinct entities. The 1H- tautomer is generally considered the more stable form in both solution and the solid state for most benzotriazole derivatives.^[1] The

bromo substituent at the 5-position can influence the electron density of the aromatic system and, consequently, the relative stabilities of the tautomers.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of **5-Bromo-1H-benzotriazole**.

Quantitative Analysis of Tautomer Stabilities

Direct experimental or computational studies providing quantitative data on the tautomeric equilibrium of **5-Bromo-1H-benzotriazole** are not readily available in the literature. However, studies on closely related substituted benzotriazoles, such as 5,7-dinitrobenzotriazole, offer valuable insights into the relative energies of the different tautomers. The following table summarizes computational data for 5,7-dinitrobenzotriazole, which can be considered as a representative example.

Tautomer	Relative Enthalpy ($\Delta(\Delta H^\circ)$) at 298 K (kJ mol ⁻¹)	Computational Method	Basis Set	Reference
1H-5,7-dinitrobenzotriazole	0.0 (Reference)	DLPNO-CCSD(T) // M06-2X	jun-VQZ // 6-311++G(2df,p)	[2]
2H-4,6-dinitrobenzotriazole	-25-30	DLPNO-CCSD(T) // M06-2X	jun-VQZ // 6-311++G(2df,p)	[2]
1H-4,6-dinitrobenzotriazole	-30-56	DLPNO-CCSD(T) // M06-2X	jun-VQZ // 6-311++G(2df,p)	[2]

Note: The data presented is for 5,7-dinitrobenzotriazole and serves as an illustrative example of the expected relative stabilities. A dedicated computational study is required to determine the precise values for **5-Bromo-1H-benzotriazole**.

Experimental Protocols for Tautomer Characterization

Synthesis of 5-Bromo-1H-benzotriazole

A common synthetic route to **5-Bromo-1H-benzotriazole** involves the diazotization of 4-bromo-1,2-phenylenediamine.

Protocol:

- Dissolve 4-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature.
- Stir the reaction mixture at 0-5 °C for 1 hour.
- Add additional acetic acid and heat the mixture to 80-85 °C for 1 hour.
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate to 0-5 °C and allow the product to precipitate.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the vicinity of the triazole ring are sensitive to the position of the proton.

¹H and ¹³C NMR Data for **5-Bromo-1H-benzotriazole** (Unassigned):

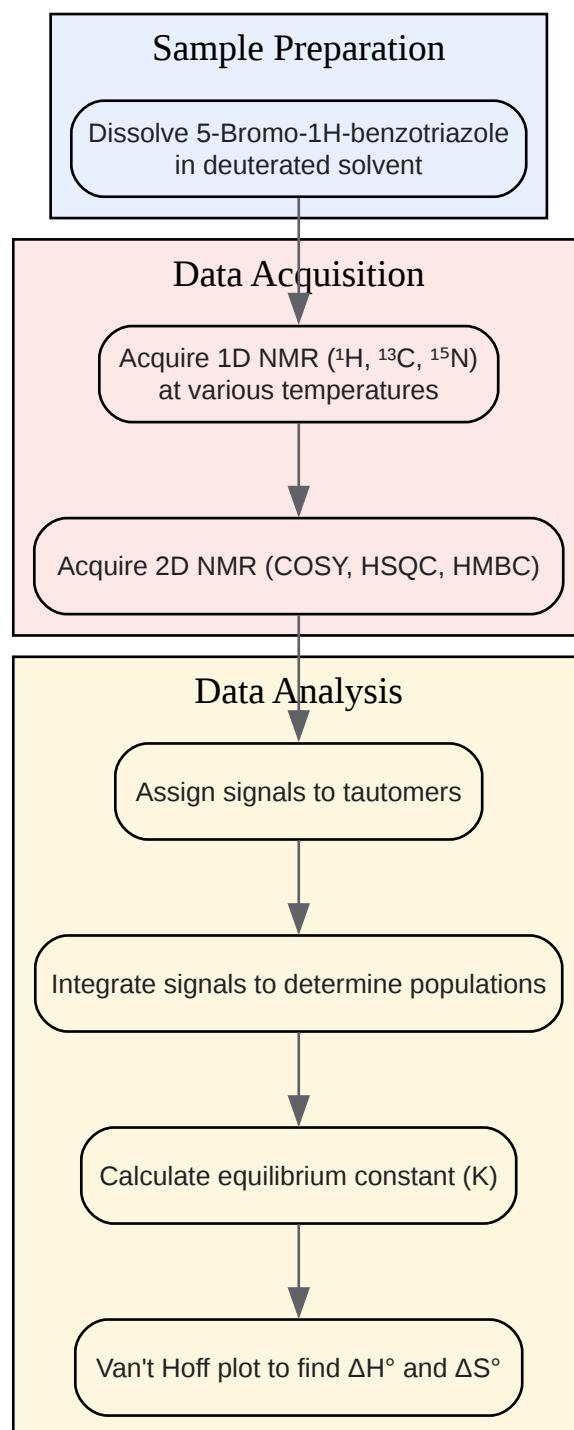
While a full assignment of the spectra to individual tautomers is not available, the following are representative spectra.

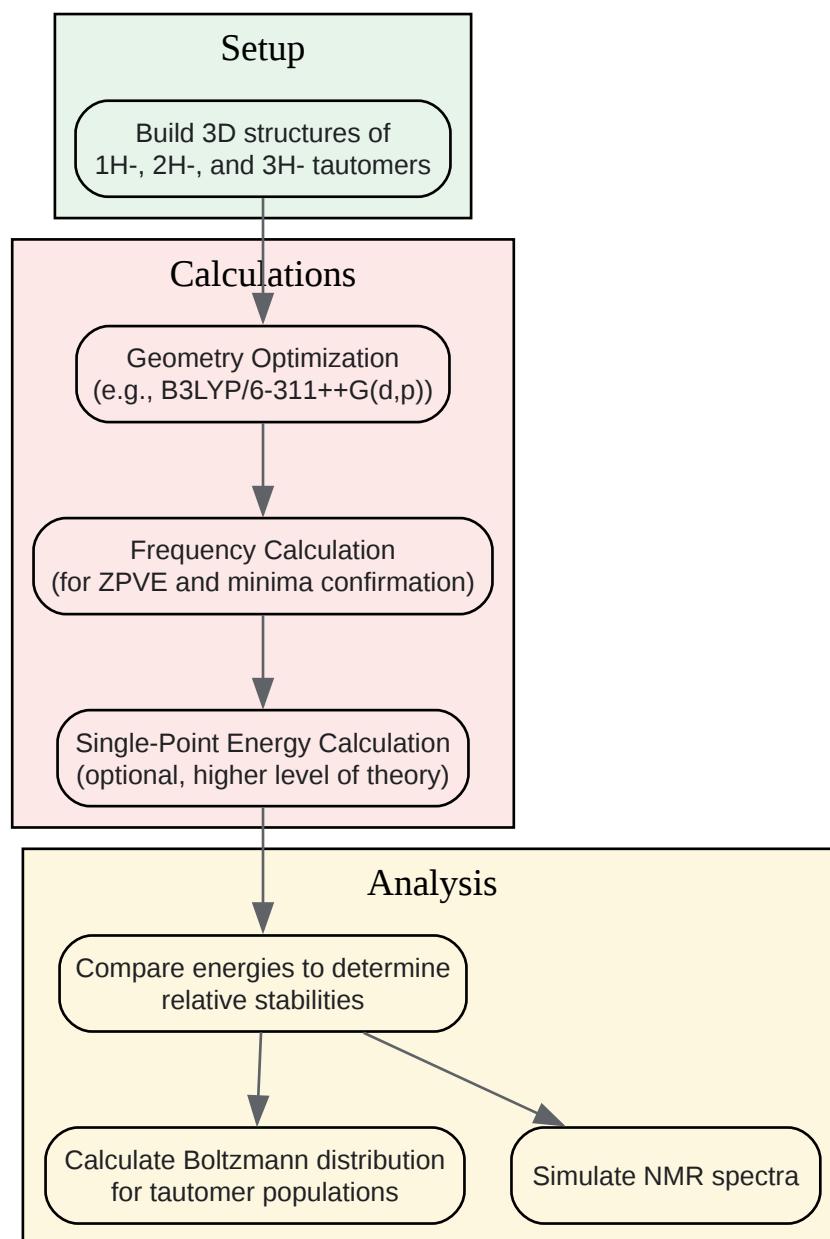
¹H NMR Spectrum: (Image of the ¹H NMR spectrum of **5-Bromo-1H-benzotriazole** would be inserted here if available from a public database like PubChem[3].)

¹³C NMR Spectrum: (Image of the ¹³C NMR spectrum of **5-Bromo-1H-benzotriazole** would be inserted here if available from a public database.)

Protocol for Quantitative NMR Analysis:

- Sample Preparation: Prepare a solution of **5-Bromo-1H-benzotriazole** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from -60 °C to 100 °C) to investigate the effect of temperature on the equilibrium.
 - Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of signals to the specific tautomers.
 - Acquire ¹⁵N NMR spectra, if possible, as the nitrogen chemical shifts are highly sensitive to the tautomeric form.
- Data Analysis:
 - Assign the signals in the ¹H and ¹³C spectra to the respective tautomers based on 2D correlations and comparison with data for related compounds.
 - Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations at each temperature.
 - Calculate the equilibrium constant (K) at each temperature.
 - Construct a van't Hoff plot (ln(K) vs. 1/T) to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.





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